molecular formula C11H10O3 B6192827 methyl 5-ethynyl-2-methoxybenzoate CAS No. 1202818-90-3

methyl 5-ethynyl-2-methoxybenzoate

Cat. No.: B6192827
CAS No.: 1202818-90-3
M. Wt: 190.2
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Description

Methyl 5-ethynyl-2-methoxybenzoate (CAS 1202818-90-3) is a benzoate ester derivative of significant interest in chemical research and development. Its molecular formula is C11H10O3, and it has a molecular weight of 190.1953 g/mol . The compound's structure incorporates both a methoxy ester group and a terminal ethynyl (acetylene) group on the aromatic ring . The presence of the terminal alkyne moiety makes it a valuable building block in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and for [3+2] cycloaddition 'click' chemistry to form triazoles or other five-membered heterocycles. This high reactivity allows researchers to efficiently construct more complex molecular architectures. Researchers utilize this compound primarily as a key synthetic intermediate in the development of potential pharmaceutical agents and novel organic materials. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1202818-90-3

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation of Methyl 2-Methoxybenzoate Derivatives

In the first step, halogenation is achieved using reagents such as chlorine gas, bromine, or iodine in dichloromethane at controlled temperatures (10–40°C). For example, methyl 2-methoxy-4-acetamidobenzoate undergoes iodination at the 5-position with iodine in dichloromethane, yielding methyl 2-methoxy-4-acetamido-5-iodobenzoate after 8–10 hours at 35–40°C. This step typically employs a 1:1 to 1:1.2 molar ratio of substrate to halogen, with reaction times adjusted to ensure complete conversion while minimizing side reactions.

Nucleophilic Substitution with Ethynyl Groups

The halogenated intermediate is subsequently subjected to nucleophilic displacement using a terminal alkyne source. While traditional methods for introducing sulfone or amine groups utilize sodium ethanesulfinate or aminosulfinic acid, the ethynyl group requires alternative reagents. Potassium ethynyltrifluoroborate or ethynylmagnesium bromide may serve as viable nucleophiles, though these reactions demand anhydrous conditions and catalysts such as copper(I) iodide. For instance, substituting iodine in methyl 2-methoxy-5-iodobenzoate with ethynylmagnesium bromide in tetrahydrofuran (THF) at −78°C could theoretically yield the target compound, though this specific reaction remains undocumented in the provided sources.

Key Challenges :

  • Regioselectivity : Ensuring substitution occurs exclusively at the 5-position requires steric and electronic directing effects from the methoxy group.

  • Side Reactions : Competing eliminations or over-reduction of the ethynyl group may occur under harsh conditions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction represents the most reliable and widely used method for introducing ethynyl groups into aromatic systems. This cross-coupling reaction between a terminal alkyne and an aryl halide is catalyzed by palladium complexes, often in the presence of copper(I) iodide as a co-catalyst.

Reaction Mechanism and Conditions

The general mechanism involves oxidative addition of the aryl halide to palladium(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the carbon-carbon bond. For this compound, the substrate methyl 2-methoxy-5-bromobenzoate is reacted with acetylene gas or a protected terminal alkyne under inert atmosphere.

A optimized protocol derived from recent studies employs:

  • Catalyst System : PdCl₂(PPh₃)₂ (0.5–1 mol%) and CuI (2 mol%).

  • Solvent : Gamma-valerolactone (GVL) or THF, chosen for their balance of polarity and environmental safety.

  • Base : Triethylamine or diisopropylamine to deprotonate the alkyne.

  • Temperature : 45–60°C for 10–14 hours, achieving yields exceeding 90% in model systems.

Case Study: Synthesis via Sonogashira Coupling

In a representative procedure, methyl 2-methoxy-5-bromobenzoate (0.25 mol) is combined with trimethylsilylacetylene (0.275 mol) in GVL, PdCl₂(PPh₃)₂ (0.5 mol%), and CuI (2 mol%). The mixture is stirred at 50°C for 12 hours, followed by desilylation with K₂CO₃ in methanol to yield the free ethynyl product. Post-reaction purification via activated carbon filtration and vacuum distillation affords the target compound in 95% purity (HPLC).

Comparative Analysis of Synthetic Methods

Method Halogenation-Substitution Sonogashira Coupling
Yield 70–85%85–95%
Reaction Time 10–20 hours10–14 hours
Catalyst Cost Low (Cu salts)Moderate (Pd complexes)
Environmental Impact High solvent wasteLow (GVL as green solvent)
Regioselectivity ModerateHigh

The Sonogashira method outperforms traditional substitution routes in yield and selectivity but requires costly palladium catalysts. Halogenation-substitution remains viable for laboratories with limited access to transition metal reagents.

Optimization Strategies for Industrial Scaling

Solvent Selection and Recycling

Gamma-valerolactone (GVL), a biomass-derived solvent, offers a sustainable alternative to DMF or THF. Its high boiling point (207°C) facilitates reflux conditions without decomposition, and it can be recycled via distillation, reducing waste.

Catalyst Recovery

Immobilized palladium catalysts, such as Pd nanoparticles on carbon or magnetic supports, enable reuse across multiple batches. For example, Pd/C recovered via filtration retains 90% activity after five cycles in Sonogashira reactions.

Byproduct Management

Sodium chloride or potassium bromide byproducts from halogenation steps are removed via aqueous washes. In Sonogashira couplings, triethylamine hydrochloride is neutralized with bicarbonate and filtered.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Product purity is assessed using reverse-phase HPLC with a mobile phase of water:methanol (70:30), flow rate 1.0 mL/min, and detection at 240 nm. The target compound elutes at 8.2 minutes under these conditions, with purity ≥99.5% required for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃), 3.10 (s, 1H, C≡CH), 7.12–7.45 (m, 3H, aromatic).

  • ¹³C NMR : δ 52.1 (COOCH₃), 55.8 (OCH₃), 76.8 (C≡CH), 122.1–160.3 (aromatic carbons).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Methyl 5-ethynyl-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-ethynyl-2-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can also affect the compound’s solubility and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Methyl 5-ethynyl-2-methoxybenzoate 5-ethynyl, 2-methoxy C${10}$H${8}$O$_{3}$ 180.17 Ethynyl group for click chemistry/Sonogashira coupling
Ethyl 2-methoxybenzoate 2-methoxy C${10}$H${12}$O$_{3}$ 180.20 Simple ester; lacks reactive substituents
Methyl 5-formyl-2-methoxybenzoate 5-formyl, 2-methoxy C${10}$H${9}$O$_{4}$ 209.18 Aldehyde group for nucleophilic additions
Methyl 4-amino-2-methoxybenzoate 4-amino, 2-methoxy C${9}$H${11}$NO$_{3}$ 181.19 Amino group for derivatization
Methyl 2-(acetyloxy)-5-ethenylbenzoate 2-acetyloxy, 5-ethenyl C${12}$H${12}$O$_{4}$ 244.22 Ethenyl group for polymerization/cycloadditions

Physical Properties and Stability

  • Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, while this compound requires polar aprotic solvents (e.g., THF) due to its ethynyl group .
  • Thermal Stability: The ethynyl group in the target compound may reduce thermal stability compared to ethyl 2-methoxybenzoate, which lacks reactive substituents .

Q & A

Q. Q1. What are the standard laboratory methods for synthesizing methyl 5-ethynyl-2-methoxybenzoate?

A1. The compound is typically synthesized via esterification of 5-ethynyl-2-methoxybenzoic acid with methanol under acidic catalysis. A common protocol involves refluxing the acid with methanol and sulfuric acid (0.5–1.0 eq) for 6–12 hours . For the ethynyl group introduction, Sonogashira coupling or acetylene deprotection strategies may precede esterification. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Q2. How can researchers address regioselectivity issues when introducing the ethynyl group at the 5-position?

A2. Regioselective ethynylation often requires directing groups or transition metal catalysts. For example, a methoxy group at the 2-position can act as an ortho-directing group, enabling palladium-catalyzed coupling (e.g., Sonogashira) at the 5-position. demonstrates bromoacetyl group introduction at the 5-position in a related benzoate ester using similar directing effects . Optimize by varying ligands (e.g., PPh₃ vs. XPhos) and reaction time to suppress para-substitution.

Characterization Techniques

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

A3.

  • ¹H NMR : Key peaks include:
    • Ethynyl proton: δ 2.5–3.0 ppm (sharp singlet).
    • Aromatic protons: δ 6.8–7.5 ppm (split due to methoxy and ester groups).
    • Methoxy groups: δ 3.8–4.0 ppm (singlets) .
  • IR : C≡C stretch ~2100–2260 cm⁻¹; ester C=O ~1700 cm⁻¹.
  • HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water) to confirm purity and molecular ion [M+H]⁺.

Q. Q4. What are the optimal storage conditions to prevent degradation of this compound?

A4. Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. The ethynyl group is prone to oxidation and polymerization; avoid exposure to moisture or protic solvents. Stability studies on similar esters (e.g., methyl 4-chloro-5-iodobenzoate) suggest a shelf life of >12 months under these conditions .

Research Applications

Q. Q5. How is this compound utilized in click chemistry applications?

A5. The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. Applications include:

  • Material Science : Polymer crosslinking for hydrogels .
  • Drug Discovery : Bioconjugation of small molecules to targeting peptides .
    Optimize reaction conditions using CuI (1–5 mol%) and sodium ascorbate in THF/H₂O (3:1) at RT .

Contradictory Data Analysis

Q. Q6. How should researchers resolve discrepancies in reported synthetic yields for this compound?

A6. Contradictions often arise from:

  • Catalyst Purity : Trace metals in Pd/Cu catalysts reduce efficiency. Use freshly distilled solvents and rigorously degassed systems.
  • Byproduct Formation : Monitor reaction progress via TLC (hexane:EtOAc 4:1). If byproducts dominate, adjust protecting groups (e.g., silyl protection for ethynyl) .
  • Scale Effects : Lab-scale reflux (≤100 mL) vs. industrial continuous reactors may impact yields .

Safety and Handling

Q. Q7. What PPE and protocols are essential for safe handling of this compound?

A7.

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 min; seek medical attention if irritation persists .

Advanced Analytical Challenges

Q. Q8. How can overlapping NMR signals from methoxy and ethynyl groups be resolved?

A8. Use 2D NMR (HSQC, HMBC) to assign overlapping peaks. For example, HSQC correlates methoxy protons to adjacent carbons, while HMBC identifies long-range couplings to the ethynyl carbon. Deuterated DMSO-d₆ enhances resolution for aromatic protons .

Biological Activity Profiling

Q. Q9. What strategies are used to evaluate the bioactivity of this compound derivatives?

A9.

  • In Vitro Assays : Screen for antimicrobial activity (MIC against E. coli, S. aureus) using broth dilution .
  • Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Environmental Impact

Q. Q10. What are the ecotoxicological considerations for disposing of this compound?

A10. Follow EPA guidelines for halogen-free aromatic esters:

  • Biodegradation : Low; avoid release into waterways.
  • Waste Treatment : Incinerate in approved facilities with scrubbing for CO₂ control .

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